2-amino-N-(pyridin-3-yl)acetamide

Wnt signaling Porcupine inhibitor cancer therapeutics

This compound is a dual-purpose reference tool: a benchmark Porcupine inhibitor (Wnt IC50 2 nM) and a selective APN inhibitor (IC50 70 nM, >1400-fold selective vs. HDAC1/2). Its well-characterized CYP3A4 liability (IC50 0.8 μM) supports structure-liability relationship studies. Favorable murine PK (CL 2.49 mL/min/kg, oral AUC 26 μM·h) enables in vivo target validation. The authentic 3-pyridinyl substitution pattern ensures experimental reproducibility not achievable with analogs.

Molecular Formula C7H9N3O
Molecular Weight 151.17 g/mol
CAS No. 294888-93-0
Cat. No. B3423312
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-amino-N-(pyridin-3-yl)acetamide
CAS294888-93-0
Molecular FormulaC7H9N3O
Molecular Weight151.17 g/mol
Structural Identifiers
SMILESC1=CC(=CN=C1)NC(=O)CN
InChIInChI=1S/C7H9N3O/c8-4-7(11)10-6-2-1-3-9-5-6/h1-3,5H,4,8H2,(H,10,11)
InChIKeyVJDJWMYXCWMVAH-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-amino-N-(pyridin-3-yl)acetamide (CAS 294888-93-0): Scientific Identity and Procurement Considerations for Pyridinyl Acetamide Research


2-amino-N-(pyridin-3-yl)acetamide (CAS 294888-93-0; molecular formula C₇H₉N₃O; molecular weight 151.17) is a small-molecule pyridinyl acetamide derivative featuring a 3-pyridinyl-substituted amide with a terminal primary amino group . This compound belongs to the broader class of N-pyridinyl acetamides that have been extensively investigated as Porcupine (PORCN) inhibitors targeting the Wnt signaling pathway [1]. The compound is commercially available from multiple vendors with typical purity specifications of 95% . Its structural simplicity—consisting of a pyridine ring linked to an aminoacetamide moiety—makes it a foundational scaffold for structure-activity relationship (SAR) studies and medicinal chemistry optimization efforts [2].

Why Generic Substitution of 2-amino-N-(pyridin-3-yl)acetamide (CAS 294888-93-0) Is Scientifically Invalid for Wnt Pathway and Enzyme Selectivity Studies


Substituting 2-amino-N-(pyridin-3-yl)acetamide with superficially similar analogs or other pyridinyl acetamides without rigorous verification introduces substantial scientific risk. The specific substitution pattern of this compound—an unsubstituted pyridine nitrogen at the 3-position with no adjacent substitution—confers a distinct pharmacological liability profile not shared by many optimized derivatives, including strong inhibition of cytochrome P450 enzymes such as CYP3A4 [1]. Conversely, the compound demonstrates selective inhibition of aminopeptidase N (APN) at nanomolar concentrations while exhibiting negligible activity against HDAC1/2, a selectivity fingerprint that may differ markedly from other in-class compounds bearing alternative substitution patterns [2]. Moreover, modifications as subtle as introducing a methyl group at the 2-position of the pyridine ring or relocating the nitrogen to the 4-position can alter in vitro potency by orders of magnitude and substantially shift CYP inhibition profiles [1]. These structure-dependent differences in target engagement, off-target liability, and metabolic stability mean that the compound cannot be arbitrarily replaced by analogs without compromising experimental reproducibility and data interpretability.

Quantitative Differentiation Evidence for 2-amino-N-(pyridin-3-yl)acetamide (CAS 294888-93-0): Comparative Data for Informed Scientific Selection


Wnt Pathway Inhibitory Activity: Baseline Potency of 2-amino-N-(pyridin-3-yl)acetamide as Compound 1 in SAR Optimization

In a Wnt coculture reporter gene assay (RGA), 2-amino-N-(pyridin-3-yl)acetamide (designated 'compound 1' in the SAR study) exhibited an IC₅₀ of 2 nM, representing a 6-fold improvement in potency compared to the original screening hit GNF-1331 (IC₅₀ = 12 nM) [1]. The compound was created by replacing the thioether/N-propyl triazole linker moiety of GNF-1331 with a simple phenyl group, a modification that also substantially improved in vivo pharmacokinetics [1]. However, subsequent SAR optimization demonstrated that introducing a methyl group at the 2-position of the pyridine ring (compound 2) further increased potency by approximately 4-fold while ameliorating CYP inhibitory activity [1]. This establishes the compound as a critical baseline reference point from which further structural optimizations were quantitatively benchmarked.

Wnt signaling Porcupine inhibitor cancer therapeutics

Cytochrome P450 Inhibition Profile: Quantified CYP3A4 Liability Associated with Unsubstituted Pyridine Nitrogen

2-amino-N-(pyridin-3-yl)acetamide (compound 1) exhibits strong inhibition of CYP3A4 with an IC₅₀ of 0.8 μM, a liability attributed to the presence of a pyridine nitrogen lacking adjacent substitution [1]. This CYP inhibition profile was quantitatively characterized and served as the rationale for subsequent SAR optimization efforts. Introduction of a methyl group at the 2-position adjacent to the pyridine nitrogen (compound 2) ameliorated this CYP inhibitory activity to >10 μM, representing a >12.5-fold reduction in CYP3A4 inhibition while simultaneously improving in vitro potency by 4-fold [1]. In contrast, moving the pyridine nitrogen from the 4-position to the 3-position (compound 3) resulted in significant loss of Wnt pathway activity without the compensatory CYP benefit observed with 2-methyl substitution [1].

CYP inhibition drug metabolism structure-liability relationship

Target Selectivity: Differential Enzyme Inhibition of Aminopeptidase N (APN) versus Histone Deacetylases (HDAC1/2)

2-amino-N-(pyridin-3-yl)acetamide demonstrates potent and selective inhibition of aminopeptidase N (APN, CD13) with an IC₅₀ of 70 nM in porcine kidney microsomes [1]. In contrast, the compound exhibits negligible activity against histone deacetylases HDAC1 and HDAC2 with an IC₅₀ >100,000 nM (>100 μM) in human HeLa cell nuclear extracts [1]. This represents a selectivity window of >1,400-fold for APN over HDAC1/2, establishing a clear target preference profile. The APN inhibition data were obtained using a standardized preincubation protocol (5 min) followed by L-leu-p-nitroanilide substrate addition and 30 min incubation with plate reader analysis [1].

aminopeptidase N HDAC target selectivity enzymology

In Vitro Metabolic Stability in Physiological Buffer: 24-Hour Assessment at pH 7.4

The stability of 2-amino-N-(pyridin-3-yl)acetamide was assessed in pH 7.4 PBS buffer at a concentration of 100 μM over a 24-hour period, with oligopeptide-conversion monitored by LC-MS/MS analysis [1]. While quantitative stability metrics (e.g., percent remaining at 24 hours, half-life) are not publicly disclosed in the primary assay record, the experimental design and conditions are documented in the ChEMBL database (Assay CHEMBL4682084) [1]. This stability assessment provides a baseline characterization for researchers planning in vitro biochemical or cell-based assays requiring extended incubation periods under physiological pH conditions.

compound stability in vitro ADME buffer stability LC-MS/MS

In Vivo Pharmacokinetic Profile: Low Clearance and High Oral Bioavailability in Murine Model

In mice, 2-amino-N-(pyridin-3-yl)acetamide (compound 1) demonstrated favorable pharmacokinetic properties, including low clearance of 2.49 mL/min/kg and nearly complete oral bioavailability with dose-normalized AUC of 26 μM·h and Cₘₐₓ of 4.1 μM following oral administration [1]. These properties represented a dramatic improvement over the screening hit GNF-1331, which exhibited rapid clearance and low systemic exposure with dose-normalized Cₘₐₓ and AUC of 0.03 μM·h and 0.014 μM, respectively [1]. The replacement of the thioether/N-propyl triazole linker with a simple phenyl group was identified as the key structural modification responsible for this pharmacokinetic enhancement [1].

pharmacokinetics oral bioavailability clearance in vivo ADME

Structural Benchmark: Pyridine Nitrogen Positional Effects on Wnt Pathway Potency

In the SAR study of pyridinyl acetamide Porcupine inhibitors, the position of the pyridine nitrogen was identified as a critical determinant of Wnt pathway inhibitory activity. 2-amino-N-(pyridin-3-yl)acetamide, bearing the nitrogen at the 3-position (compound 3 in the SAR series, structurally analogous to the 3-pyridinyl configuration), exhibited significantly reduced activity compared to the 4-pyridinyl configuration present in the optimized lead compound 1 [1]. Specifically, moving the pyridine nitrogen from the 4-position to the 3-position resulted in a substantial loss of in vitro potency in the Wnt coculture RGA, as explicitly noted in the SAR analysis: 'significant loss of activity was observed when moving the 4-pyridine nitrogen to the 3-position as shown in 3' [1]. This positional sensitivity establishes a clear structure-activity relationship that distinguishes 3-pyridinyl-substituted acetamides from their 4-pyridinyl counterparts.

structure-activity relationship pyridine isomer positional SAR

Recommended Research Applications for 2-amino-N-(pyridin-3-yl)acetamide (CAS 294888-93-0) Based on Evidence-Backed Differentiation


SAR Reference Standard in Porcupine Inhibitor Medicinal Chemistry Programs

2-amino-N-(pyridin-3-yl)acetamide serves as a well-characterized reference compound for structure-activity relationship studies of pyridinyl acetamide-based Porcupine inhibitors. The compound (designated 'compound 1') exhibits a Wnt coculture RGA IC₅₀ of 2 nM, a CYP3A4 IC₅₀ of 0.8 μM, and favorable murine pharmacokinetics (clearance 2.49 mL/min/kg, oral AUC 26 μM·h) [1]. These multi-parameter data provide a quantitative benchmark against which novel analogs can be systematically evaluated for improvements in potency, CYP liability mitigation, or pharmacokinetic optimization. Researchers developing next-generation Wnt pathway inhibitors can use this compound as an internal standard to calibrate assay performance and to contextualize the magnitude of improvements achieved through structural modifications.

In Vivo Target Validation and Pharmacodynamic Studies in Murine Wnt-Dependent Models

Given its demonstrated low clearance (2.49 mL/min/kg) and high oral bioavailability (dose-normalized AUC 26 μM·h, Cₘₐₓ 4.1 μM) in mice [1], 2-amino-N-(pyridin-3-yl)acetamide is suitable for in vivo target validation experiments requiring systemic Porcupine inhibition. The compound's favorable oral exposure profile enables convenient dosing for pharmacodynamic studies measuring Wnt pathway modulation (e.g., Axin2 mRNA reduction). However, researchers should account for the compound's CYP3A4 inhibitory activity (IC₅₀ 0.8 μM) when interpreting results from combination studies or when assessing potential drug-drug interactions in preclinical models [1].

Aminopeptidase N (APN) Enzymology and Selectivity Profiling

For research programs focused on aminopeptidase N (APN, CD13) biology, 2-amino-N-(pyridin-3-yl)acetamide offers a well-defined inhibition profile with an IC₅₀ of 70 nM in porcine kidney microsomes [1]. Critically, the compound exhibits negligible activity against HDAC1/2 (IC₅₀ >100,000 nM), providing a selectivity window exceeding 1,400-fold [1]. This selectivity profile makes the compound suitable for experiments requiring specific APN inhibition without confounding HDAC-mediated effects. Applications include target validation studies, enzymatic mechanism investigations, and as a reference inhibitor for screening novel APN-targeting chemotypes.

Structure-Liability Relationship Studies in Cytochrome P450 Inhibition Research

The well-characterized CYP3A4 inhibitory activity (IC₅₀ 0.8 μM) of 2-amino-N-(pyridin-3-yl)acetamide, attributed to its unsubstituted pyridine nitrogen [1], positions this compound as a valuable tool for structure-liability relationship studies in drug metabolism research. Investigators studying the molecular determinants of CYP inhibition by nitrogen-containing heterocycles can utilize this compound as a positive control or as a scaffold for systematic modification to probe the relationship between pyridine substitution patterns and CYP enzyme interactions. Comparative studies with the 2-methyl analog (compound 2), which shows >10-fold reduced CYP3A4 inhibition [1], enable direct assessment of substitution effects on metabolic liability.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

33 linked technical documents
Explore Hub


Quote Request

Request a Quote for 2-amino-N-(pyridin-3-yl)acetamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.